3,4,5-Trimethylbenzaldehyde

Solid-State Chemistry Formulation Science Physical Organic Chemistry

Liquid trimethylbenzaldehyde isomers complicate weighing and compromise natural flavor claims. This solid 3,4,5-isomer (mp 52-61°C) solves both issues. - **Natural-identical origin**: Verified hop oil (Humulus lupulus) constituent - supports clean-label flavor formulations. - **Solid-state advantage**: Precise gravimetric dispensing + facile recrystallization purification. - **Moderate water solubility** (106 mg/L): Enables aqueous/green chemistry workflows unavailable with hydrophobic isomers. - **Analytical reference standard**: Essential for accurate hop oil VOC quantification (distinct from synthetic 2,4,6-isomer).

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 5779-74-8
Cat. No. B3054037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylbenzaldehyde
CAS5779-74-8
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)C)C=O
InChIInChI=1S/C10H12O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-6H,1-3H3
InChIKeySYBPMJLJCUCJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethylbenzaldehyde: Solid-State Aromatic Aldehyde


3,4,5-Trimethylbenzaldehyde (CAS 5779-74-8) is a tri-methyl substituted aromatic aldehyde with the molecular formula C10H12O [1]. Unlike many of its liquid isomeric counterparts, this compound exists as a solid at room temperature, with a melting point of 52–61 °C [2]. It has an estimated water solubility of 106 mg/L at 25 °C [3]. The compound is a naturally occurring constituent of hop oil (*Humulus lupulus*), which underpins its role in the flavor and fragrance industry, offering an 'natural-identical' option with a sweet, floral odor distinct from its petrochemical-exclusive isomers [4].

Isomer Substitution Risks in Trimethylbenzaldehyde


The position of methyl substituents on benzaldehyde drastically alters the resulting aldehyde's physical state, electronic character, and biological origin, precluding simple isomer substitution. Regioisomers such as 2,4,6-trimethylbenzaldehyde (mesitaldehyde) or 2,4,5-trimethylbenzaldehyde exist as liquids , in contrast to the solid-state 3,4,5-isomer, which can impact formulation, handling, and purification workflows. Critically, 3,4,5-trimethylbenzaldehyde is a verified natural product found in hop oil [1], a distinction not shared by the 2,4,6-isomer, a purely synthetic petrochemical. The steric shielding of the aldehyde group by ortho-methyls in the 2,4,6-isomer is well known to dramatically alter its reactivity in nucleophilic additions and condensations [2]. Therefore, substituting one isomeric trimethylbenzaldehyde for another without validating the specific physical and chemical properties of the 3,4,5- pattern can lead to failed syntheses, altered organoleptic profiles, or invalid 'natural' labeling claims.

Differentiation Evidence vs. Closest Analogs


Solid-State vs. Liquid: Melting Point Comparison

3,4,5-Trimethylbenzaldehyde is a solid at ambient temperature, with a melting point (MP) of 52–61 °C [1]. This is a quantifiable physical differentiation from the 2,4,6-isomer, which has a reported MP of 42 °C, significantly below typical ambient storage conditions, making it a liquid . This difference directly impacts handling, formulation into solid matrices, and purification via recrystallization.

Solid-State Chemistry Formulation Science Physical Organic Chemistry

Aqueous Solubility Comparison

The water solubility of 3,4,5-trimethylbenzaldehyde is estimated at 106 mg/L at 25 °C [1]. This value is relevant for comparison with the 2,4,6-isomer, which is reported to be practically insoluble in water . This difference in hydrophilicity is a direct, physically measurable consequence of the altered molecular symmetry and dipole moment resulting from the 3,4,5-substitution pattern.

Formulation Science Aqueous Reactions Environmental Fate

Natural Occurrence in Hop Oil

3,4,5-Trimethylbenzaldehyde is a constituent of hop oil (*Humulus lupulus*) and is found in alcoholic beverages [1][2]. This natural occurrence is a binary attribute: the 2,4,6- and 2,4,5- isomers are not reported as common natural products and are primarily produced via petrochemical routes. This distinction is critical for industrial 'natural' labeling and the synthesis of nature-identical flavor and fragrance ingredients.

Natural Product Chemistry Flavor & Fragrance Metabolomics

Optimal Application Scenarios


Natural Flavor & Fragrance Formulation

In the creation of complex flavor formulations, particularly for hop-derived profiles in beverages, the natural origin of 3,4,5-trimethylbenzaldehyde makes it the preferred choice over synthetic 2,4,6- or 2,4,5- isomers. As a verified constituent of hop oil, it serves as an authentic, nature-identical raw material for flavorists aiming to replicate a specific organoleptic character while meeting clean-label requirements [1].

Solid-Phase Synthesis & Purification

The solid state of 3,4,5-trimethylbenzaldehyde is a distinct advantage in synthetic chemistry workflows. Its high melting point (52-61 °C) allows it to be used directly as a solid reagent in reactions, facilitating precise weighing and handling [2]. Post-synthesis, it can be easily purified by recrystallization, a simple and cost-effective method not applicable to the liquid 2,4,6-isomer.

Aqueous-Phase Reactions & Biochemical Assays

The moderate water solubility of 3,4,5-trimethylbenzaldehyde (est. 106 mg/L) makes it a more suitable candidate for reactions conducted in aqueous or mixed aqueous-organic media compared to the practically insoluble 2,4,6-isomer [3]. This can be a critical factor in biochemical studies or 'green chemistry' applications where minimizing organic solvent use is a priority.

Analytical Standard for Hop Oil Metabolomics

Analytical chemists requiring a reference standard to identify and quantify volatile compounds in hop oil (Humulus lupulus) will require 3,4,5-trimethylbenzaldehyde [1][4]. Using a structurally related, synthetic isomer like 2,4,6-trimethylbenzaldehyde would introduce a critical error in chromatographic retention time and mass spectral identification, compromising the accuracy of the analysis.

Quote Request

Request a Quote for 3,4,5-Trimethylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.